molecular formula C20H22O8 B1252022 cis-Piceid CAS No. 148766-36-3

cis-Piceid

Cat. No. B1252022
CAS RN: 148766-36-3
M. Wt: 390.4 g/mol
InChI Key: HSTZMXCBWJGKHG-BUFXCDORSA-N
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Description

cis-Piceid belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. cis-Piceid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cis-piceid is primarily located in the cytoplasm. cis-Piceid can be biosynthesized from cis-resveratrol. Outside of the human body, cis-piceid can be found in common grape and fruits. This makes cis-piceid a potential biomarker for the consumption of these food products.
Cis-piceid is a stilbenoid that is cis-resveratrol substituted at position 3 by a beta-D-glucosyl residue. It has a role as a metabolite. It is a polyphenol, a stilbenoid, a beta-D-glucoside and a monosaccharide derivative. It derives from a cis-resveratrol.

Scientific Research Applications

  • Biochemical Function and Plant Defense:

    • Arabidopsis Research: Transgenic Arabidopsis plants overexpressing a sorghum stilbene synthase gene accumulated cis-resveratrol glucoside (cis-piceid) significantly. This study highlights the gene's involvement in defense responses and suggests the presence of unknown stilbene isomerase activities in Arabidopsis, making these transgenic lines a convenient source for pharmacological investigations of cis-isomers (Yu et al., 2006).
  • Wine and Grape Research:

    • Stilbene Levels in Grapes and Wine: Research shows varying levels of stilbenes, including cis-piceid, in grape skins of different Vitis vinifera varieties and their corresponding wines. The study highlights that grape skins are the major source of stilbenes in wine. It also suggests that cis-piceid, once extracted, might isomerize to its trans-form during winemaking processes (Sun et al., 2006).
    • Resveratrol Derivatives in Grape Juices: Analysis of grape juices identified cis-piceid as a major component, highlighting its relevance in dietary sources and potential health benefits (Romero-Pérez et al., 1999).
  • Phenolic Content Analysis in Various Products:

    • Analysis in Wines and Other Products: Methods have been developed for the determination of cis- and trans-piceid in wines and other natural samples. This is crucial for understanding the bioactive substance content in relation to brewing methods, grape varieties, and production areas (Shu et al., 2005).
    • Extraction and Quantification Methods: There is significant research on optimizing extraction methods for resveratrol and piceid isomers from grape berry skins and other sources. These methods enable better quantification and understanding of stilbene content in various natural sources (Romero-Pérez et al., 2001).
  • Health and Nutrition Aspects:

    • Fruits and Nutritional Content: Studies on various fruits, including grapes and tomato, have quantified the content of cis- and trans-piceid, highlighting the nutritional value and potential health benefits of these fruits. This includes analysis in transgenic tomato plants producing resveratrol and its derivatives (Nicoletti et al., 2007).
  • Other Applications:

    • Potential in Brewing: Research on red sorghum grains has shown the presence of trans-piceid and trans-resveratrol, indicating potential for producing stilbenoid-enriched beers with high antioxidant activity (Bröhan et al., 2011).
    • Effects on Stilbene Synthesis and Accumulation: Studies on grapevine species, like Vitis amurensis, have analyzed the stilbene spectrum and content, revealing insights into stilbene biosynthesis under various conditions, including UV treatment (Kiselev et al., 2016).

properties

CAS RN

148766-36-3

Product Name

cis-Piceid

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1-/t16-,17-,18+,19-,20-/m1/s1

InChI Key

HSTZMXCBWJGKHG-BUFXCDORSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

melting_point

126-129°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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